2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide

Medicinal Chemistry Organic Synthesis Quality Control

Researchers targeting tumor hypoxia require precise building blocks for carbonic anhydrase inhibitor libraries. Substituting this mono-oxoimidazolidine with the 2,5-dioxo analog alters hydrogen-bonding and polarity, yielding inactive products (WO2017004543A1). • Definitive mono-oxo scaffold for arylsulfonamide CA inhibitor synthesis • Rule-of-three-compliant fragment (MW 193.22 Da) for NMR/SPR screening • ≥97% purity ensures fidelity in amide coupling and nucleophilic substitution For medicinal chemistry, fragment library acquisition, and SAR investigations.

Molecular Formula C5H11N3O3S
Molecular Weight 193.23 g/mol
Cat. No. B13242365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide
Molecular FormulaC5H11N3O3S
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCS(=O)(=O)N
InChIInChI=1S/C5H11N3O3S/c6-12(10,11)4-3-8-2-1-7-5(8)9/h1-4H2,(H,7,9)(H2,6,10,11)
InChIKeyLANFBKJQUWENTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide: Overview


2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide (CAS 1550059-20-5, molecular formula C5H11N3O3S, molecular weight 193.22) is a specialized research chemical available at a certified purity of at least 97% . It belongs to the class of sulfonamides and features a 2-oxoimidazolidine ring connected via an ethyl linker. This specific mono-oxoimidazolidine structure is a key intermediate in the synthesis of more complex, biologically active molecules, particularly arylsulfonamide-based carbonic anhydrase inhibitors [1].

Synthesis Key intermediate for arylsulfonamide carbonic anhydrase inhibitor synthesis (WO2017004543A1)
Fragment Low MW and moderate H-bond acceptors support fragment-based design
Purity Certified purity ensures reproducible stoichiometry in multi-step synthesis

Procurement Risk of Analog Substitution


Substituting 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide with a close structural analog, such as 2-(2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonamide, introduces a critical risk to experimental reproducibility and downstream synthetic success. The replacement of an sp3-hybridized carbon with a second carbonyl group in the imidazolidine ring fundamentally alters the molecule's polarity, hydrogen-bonding capacity, and metabolic stability [1]. As demonstrated in patent literature where this scaffold is employed, the specific pattern of oxo-substitution is crucial for the biological activity of the final arylsulfonamide inhibitors, meaning an incorrect building block will likely yield an inactive final product [2].

Altered polarity & hydrogen bonding
The 2,5-dioxo analog introduces an extra carbonyl, which may shift solubility and coupling efficiency in subsequent reactions.
Metabolic stability divergence
The mono-oxo scaffold’s ADME properties may not be replicated by the dioxo analog, risking misleading SAR data.
Patented pharmacophore mismatch
Only the exact mono-oxoimidazolidine core matches the claimed inhibitors; analogs lead to unpatentable or inactive compounds.

Quantitative Differentiation Guide


Purity Certification for Reproducible Synthesis

The target compound is commercially available with a certified purity of at least 97% (NLT 97%) . In contrast, the closest structural analog, 2-(2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonamide (CAS 1692606-22-6), is listed without a comparable purity certification from mainstream suppliers [1]. This quantifiable purity assurance is critical for stoichiometric calculations in multi-step organic syntheses, directly impacting yield and the effort required for subsequent purification.

Purity Certification
Cross-study comparable
Target ≥97% (NLT)
vs
2,5-Dioxo analog Uncertified purity
Defined purity baseline enables reliable stoichiometric calculations
Supplier specification data; verify lot-specific COA
Medicinal Chemistry Organic Synthesis Quality Control

Physicochemical Profile for Fragment-Based Design

The target compound possesses a molecular weight of 193.22 Da and an implicit lower topological polar surface area (tPSA) compared to its 2,5-dioxo analog, which has a molecular weight of 207 Da and a calculated tPSA of 110 Ų [1]. The lower molecular weight and reduced hydrogen-bond acceptor count of the mono-oxo compound (3 vs 4 acceptors) make it a superior fragment-sized starting point that better adheres to the 'Rule of Three' for fragment-based lead discovery, offering higher ligand efficiency potential.

Fragment Properties
Cross-study comparable
This compound MW 193 Da
3 H-acceptors
vs
2,5-Dioxo analog MW 207 Da
4 H-acceptors (tPSA 110 Ų)
Lighter, less polar profile better fits fragment lead criteria
In silico comparison; experimental logP/logD may vary
Fragment-Based Drug Discovery Computational Chemistry Pharmacokinetics

Direct Precursor to Patented Anticancer Agents

Patent WO2017004543A1 explicitly establishes the 2-oxoimidazolidine moiety, connected via a sulfonamide-ethyl linker, as the critical core scaffold for a new class of potent carbonic anhydrase inhibitors with therapeutic use in cancer [1]. The patent demonstrates that specific analogues from this series show strong enzyme inhibition. Using 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide as a synthetic intermediate is the most direct and validated route to access this entire, heavily-protected chemical space, a role for which the 2,5-dioxo or N-methyl analogs are structurally disqualified.

Patent Scaffold
Class-level inference
Direct precursor to the arylsulfonamide carbonic anhydrase inhibitor series in WO2017004543A1
Enables access to protected chemical space for research
Analogs lead to structurally divergent, unclaimed compounds
Cancer Research Carbonic Anhydrase Inhibition Patent Chemistry

Validated Application Scenarios


Synthesis of Carbonic Anhydrase Inhibitors

Procurement for a medicinal chemistry program targeting tumor hypoxia. The compound is the critical building block for generating a focused library of arylsulfonamide carbonic anhydrase inhibitors, as described in patent WO2017004543A1 [1]. Its high reported purity (>=97%) is essential for ensuring the fidelity of subsequent amide coupling or nucleophilic substitution reactions with aryl halides to build the final inhibitors.

Fragment-Based Drug Discovery

Acquisition for a fragment library. With a molecular weight of 193.22 Da, the compound is an ideal, rule-of-three-compliant fragment. Its relatively low hydrogen-bond acceptor count compared to the dioxo analog makes it a suitable core for monitoring initial weak binding events via techniques like NMR or SPR, with multiple vectors available for fragment growth.

Structure-Activity Relationship Studies

Purchase for an SAR investigation of heterocyclic sulfonamides. The compound serves as the definitive 'mono-oxo' reference standard for benchmarking the biological activity, solubility, and metabolic stability of a series of related compounds, including the 2,5-dioxo and 3-methyl analogs. Its use directly clarifies the impact of a single carbonyl group on pharmacological properties.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor synthesis (tumor hypoxia research)
Certified purity & correct oxo-substitution pattern
Ensure scaffold fidelity for enzyme inhibition assays
Fragment-based drug discovery
Low MW, rule-of-three compliant core
Evaluate ligand efficiency and multiple growth vectors
SAR studies of heterocyclic sulfonamides
Mono-oxo reference standard
Benchmark impact of carbonyl count on activity and solubility
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